CID 78065018
Description
CID 78065018 (PubChem Compound Identifier 78065018) is a chemical compound cataloged in the PubChem database.
Properties
Molecular Formula |
C11H21NO3Si |
|---|---|
Molecular Weight |
243.37 g/mol |
InChI |
InChI=1S/C11H21NO3Si/c1-4-14-11(15-5-2)16-9(3)12-8-6-7-10(12)13/h9,11H,4-8H2,1-3H3 |
InChI Key |
XFXRBOLWCAFWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C(C)N1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78065018” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Glucosyltransferase Degradation: Cyclodextrins are obtained from starch degraded by glucosyltransferase, which can be used to prepare host inclusion complexes.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78065018” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
The compound “CID 78065018” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “CID 78065018” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to influence cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78065018 with structurally or functionally analogous compounds is hindered by the absence of direct data in the provided evidence. However, based on methodologies and examples from related studies, a framework for such a comparison can be proposed:
Structural Similarity
Structural analogs are typically identified using PubChem’s similarity search tools, which calculate Tanimoto coefficients based on molecular fingerprints. For example:
- CID 46907796 (Fig. 7 in ) shares a core heterocyclic structure with its analogs ChEMBL 1724922 and ChEMBL 1711746, which are Nrf2 inhibitors. Such comparisons rely on overlap in functional groups (e.g., aromatic rings, halogen substituents) and molecular weight ranges .
- CID 6481826 (hibiscus acid) and CID 123908 (hydroxycitric acid) from Hibiscus sabdariffa exhibit structural divergence in hydroxyl group positioning and side-chain saturation, impacting their bioactivity and solubility .
Pharmacological and Biochemical Properties
Comparative analyses often focus on:
- Bioavailability: LogP (partition coefficient), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). For instance, CID 20358-06-9 (PubChem ID 2049887) has a TPSA of 67.15 Ų and moderate BBB permeability, whereas CID 1254115-23-5 (PubChem ID 57416287) shows low BBB penetration due to higher polarity .
Tabulated Comparison of Key Parameters
The table below extrapolates comparison criteria from analogous compounds in the evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
